molecular formula C26H24N4O2S B11608490 (6Z)-6-({1-[3-(2,3-dimethylphenoxy)propyl]-1H-indol-3-yl}methylidene)-5-imino-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one

(6Z)-6-({1-[3-(2,3-dimethylphenoxy)propyl]-1H-indol-3-yl}methylidene)-5-imino-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one

Cat. No.: B11608490
M. Wt: 456.6 g/mol
InChI Key: LFGMFRULQWHLFH-QGNOBFDASA-N
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Description

(6Z)-6-({1-[3-(2,3-DIMETHYLPHENOXY)PROPYL]-1H-INDOL-3-YL}METHYLIDENE)-5-IMINO-5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-7-ONE is a complex organic compound that belongs to the class of thiazolopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6Z)-6-({1-[3-(2,3-DIMETHYLPHENOXY)PROPYL]-1H-INDOL-3-YL}METHYLIDENE)-5-IMINO-5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-7-ONE typically involves multi-step organic reactions

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, advanced catalysts, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the imino group or other functional groups within the molecule.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, can be employed to introduce different substituents on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of quinones, while reduction may yield amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, (6Z)-6-({1-[3-(2,3-DIMETHYLPHENOXY)PROPYL]-1H-INDOL-3-YL}METHYLIDENE)-5-IMINO-5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-7-ONE can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

Biologically, this compound may exhibit interesting activities such as enzyme inhibition, receptor binding, or antimicrobial properties. These activities make it a potential candidate for drug development and other biomedical applications.

Medicine

In medicine, the compound’s potential therapeutic effects could be explored for the treatment of various diseases. Its ability to interact with specific molecular targets may lead to the development of new pharmaceuticals.

Industry

Industrially, (6Z)-6-({1-[3-(2,3-DIMETHYLPHENOXY)PROPYL]-1H-INDOL-3-YL}METHYLIDENE)-5-IMINO-5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-7-ONE could be used in the production of specialty chemicals, agrochemicals, or materials with unique properties.

Mechanism of Action

The mechanism of action of (6Z)-6-({1-[3-(2,3-DIMETHYLPHENOXY)PROPYL]-1H-INDOL-3-YL}METHYLIDENE)-5-IMINO-5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-7-ONE likely involves interaction with specific molecular targets such as enzymes, receptors, or nucleic acids. These interactions can lead to modulation of biological pathways, resulting in the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Thiazolopyrimidines: Other compounds in this class may share similar structural features and biological activities.

    Indole Derivatives: Compounds containing the indole moiety may exhibit comparable pharmacological properties.

    Phenoxyalkyl Derivatives: These compounds may have similar chemical reactivity and applications.

Uniqueness

What sets (6Z)-6-({1-[3-(2,3-DIMETHYLPHENOXY)PROPYL]-1H-INDOL-3-YL}METHYLIDENE)-5-IMINO-5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-7-ONE apart is its unique combination of functional groups and structural motifs. This unique structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C26H24N4O2S

Molecular Weight

456.6 g/mol

IUPAC Name

(6Z)-6-[[1-[3-(2,3-dimethylphenoxy)propyl]indol-3-yl]methylidene]-5-imino-[1,3]thiazolo[3,2-a]pyrimidin-7-one

InChI

InChI=1S/C26H24N4O2S/c1-17-7-5-10-23(18(17)2)32-13-6-11-29-16-19(20-8-3-4-9-22(20)29)15-21-24(27)30-12-14-33-26(30)28-25(21)31/h3-5,7-10,12,14-16,27H,6,11,13H2,1-2H3/b21-15-,27-24?

InChI Key

LFGMFRULQWHLFH-QGNOBFDASA-N

Isomeric SMILES

CC1=C(C(=CC=C1)OCCCN2C=C(C3=CC=CC=C32)/C=C\4/C(=N)N5C=CSC5=NC4=O)C

Canonical SMILES

CC1=C(C(=CC=C1)OCCCN2C=C(C3=CC=CC=C32)C=C4C(=N)N5C=CSC5=NC4=O)C

Origin of Product

United States

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